molecular formula C9H7NO2S B13651397 1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13651397
M. Wt: 193.22 g/mol
InChI Key: AVIPRCOJLARMDN-UHFFFAOYSA-N
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Description

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H7NO2S. This compound features a cyclopropane ring attached to a thiophene ring substituted with a cyano group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Chemical Reactions Analysis

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the cyano and cyclopropane groups in this compound provides unique chemical properties and reactivity, distinguishing it from these similar compounds.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

1-(4-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c10-4-6-3-7(13-5-6)9(1-2-9)8(11)12/h3,5H,1-2H2,(H,11,12)

InChI Key

AVIPRCOJLARMDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CS2)C#N)C(=O)O

Origin of Product

United States

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